
2-Propenoic acid, 2-methyl-, hydroxyhexyl ester
Overview
Description
Its structure imparts unique physicochemical properties, such as enhanced hydrophilicity and reactivity due to the hydroxyl group, making it suitable for applications in specialty polymers, coatings, and adhesives.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 2-methyl-, hydroxyhexyl ester can be synthesized through the esterification of methacrylic acid with 6-hydroxyhexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, hydroxyhexyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Cosmetic Applications
The compound is widely utilized in the cosmetic industry due to its film-forming properties and ability to enhance product stability. It is incorporated into various formulations, including:
- Nail Products : Used as a key ingredient in artificial nails and nail enhancements. The Cosmetic Ingredient Review (CIR) has deemed methacrylate esters safe for such applications when used appropriately .
- Skin Care Products : Functions as a binder and stabilizer in creams and lotions.
Table 1: Cosmetic Products Containing Hydroxyhexyl Ester
Product Type | Application | Concentration (%) |
---|---|---|
Nail Enhancements | Adhesion & Durability | Up to 50% |
Skin Creams | Emulsion Stabilizer | Varies (typically <10%) |
Industrial Applications
The compound serves various roles in industrial applications:
- Adhesives and Sealants : Acts as a monomer in the production of adhesives, providing strong bonding capabilities.
- Coatings : Utilized in paints and coatings for its durability and resistance to environmental factors.
Table 2: Industrial Uses of Hydroxyhexyl Ester
Application Type | Specific Use |
---|---|
Adhesives | Construction and automotive |
Coatings | Protective coatings for metals |
Sealants | Weatherproofing materials |
Pharmaceutical Applications
In pharmaceuticals, the compound is used as a chemical intermediate and in the formulation of drug delivery systems:
- Drug Formulations : Acts as a polymer matrix for controlled release formulations.
- Dental Applications : Used in dental adhesives due to its biocompatibility and bonding strength.
Case Study: Dental Adhesive Formulation
A study evaluated the effectiveness of dental adhesives containing hydroxyhexyl ester compared to traditional methacrylate-based adhesives. Results indicated improved adhesion strength and reduced sensitivity post-treatment .
Environmental Impact and Safety
While the compound has numerous applications, safety assessments indicate potential hazards:
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, hydroxyhexyl ester involves its reactivity with various molecular targets. The hydroxyl and ester groups in the compound allow it to participate in a range of chemical reactions. These reactions can lead to the formation of new compounds with different properties and functions. The pathways involved include esterification, hydrolysis, and polymerization .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key properties of hydroxyhexyl methacrylate with analogous methacrylate esters:
Key Findings:
Hydrophilicity and Reactivity: Hydroxyhexyl and hydroxyethyl esters exhibit higher hydrophilicity due to hydroxyl groups, enabling hydrogen bonding. This enhances their utility in water-soluble polymers or hydrogels compared to non-polar esters like butyl methacrylate . The hydroxyhexyl group’s longer alkyl chain may improve flexibility in polymers compared to shorter-chain derivatives (e.g., hydroxyethyl) .
Thermodynamic Properties :
- Methacrylate esters with ether or hydroxyl groups (e.g., 2-methoxyethyl, hydroxyhexyl) generally have higher boiling points and viscosities than alkyl esters like butyl methacrylate .
Biological Activity :
- Long-chain hydroxyalkyl esters (e.g., hydroxyhexyl) may exhibit bioactivity similar to ferulic acid esters, which show anti-tumor properties in vitro .
Biological Activity
2-Propenoic acid, 2-methyl-, hydroxyhexyl ester, commonly referred to as methacrylic acid ester, is a compound of significant interest in both industrial applications and biological research. This article provides a comprehensive overview of its biological activity, including pharmacological effects, toxicity profiles, and relevant case studies.
- Chemical Formula : C12H22O3
- CAS Number : 13092-57-4
- Molecular Weight : 214.31 g/mol
Biological Activity Overview
The biological activity of 2-propenoic acid esters is primarily attributed to their interactions with biological systems, which can lead to various pharmacological effects. The compound has been investigated for its potential applications in medicine and industry, particularly in the fields of drug development and material science.
The mechanism of action involves the hydrolysis of the ester bond, leading to the release of methacrylic acid and hydroxyhexanol. The hydrolysis process occurs rapidly in vivo, with studies indicating a half-life of approximately 9.3 hours under physiological conditions . Methacrylic acid, a known irritant and sensitizer, plays a critical role in the compound's biological effects.
Acute Toxicity
Animal studies have demonstrated that this compound exhibits low acute oral toxicity. The median lethal dose (LD50) in rodents is reported to be greater than 2000 mg/kg body weight .
Sensitization and Irritation
- Skin Sensitization : Positive skin sensitization reactions have been observed in several human patch tests. In particular, six dental personnel developed allergic contact dermatitis from products containing this compound .
- Irritation : The chemical is classified as a slight skin and eye irritant but does not pose serious health risks upon repeated exposure .
Drug Development
Research indicates that methacrylic acid esters can serve as effective drug delivery systems due to their ability to form hydrogels that can encapsulate therapeutic agents. This property enhances the bioavailability and controlled release of drugs.
Case Studies
- Dental Adhesives : The compound is widely used in dental applications, particularly in adhesives and sealants. Its efficacy in bonding dental materials has been documented extensively.
- Prosthetic Devices : In orthopaedic surgery, methacrylic acid esters are utilized for bone cement formulations that fix prosthetic devices securely .
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Biological Activity | Toxicity Profile |
---|---|---|---|
Methacrylic Acid | 79-41-4 | Known irritant; used in polymers | Moderate toxicity; skin sensitizer |
Ethylhexyl Methacrylate | 688-84-6 | Used in adhesives; low toxicity | Low acute toxicity; slight irritant |
Research Findings
Recent studies have focused on the environmental impact and metabolic pathways of methacrylic acid esters:
Q & A
Q. What experimental safety protocols are critical when handling 2-propenoic acid, 2-methyl-, hydroxyhexyl ester in laboratory settings?
Basic Research Question
Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and full-face shields. For respiratory protection, use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations . Fume hoods are mandatory during synthesis or handling to minimize inhalation risks. Emergency eyewash stations and showers should be accessible. Regularly review SDS updates, as toxicity classifications (e.g., carcinogenicity) may vary between IARC and ACGIH guidelines .
Q. What methodologies are recommended for synthesizing and characterizing this compound?
Basic Research Question
Synthesis typically involves esterification of methacrylic acid with hydroxyhexanol using acid catalysts (e.g., sulfuric acid). Monitor reaction progress via FTIR to track carbonyl (C=O) peak shifts (1,700–1,720 cm⁻¹). Purify via fractional distillation under reduced pressure (e.g., 88°C at 14 torr, as seen in analogous esters) . Characterization requires:
- NMR : Confirm ester linkage via δ 4.1–4.3 ppm (methylene adjacent to oxygen) and methacrylate backbone (δ 5.5–6.1 ppm, vinyl protons) .
- GC-MS : Verify purity (>98%) and detect byproducts like unreacted monomers .
Q. How can molecular weight distribution and polymerization kinetics be analyzed for hydroxyhexyl methacrylate-based polymers?
Advanced Research Question
Use gel permeation chromatography (GPC) with refractive index detection to determine weight-average molecular weight (Mw) and polydispersity index (PDI). Calibrate with PMMA standards (e.g., Mw 10–100 kDa) . For kinetic studies, employ differential scanning calorimetry (DSC) to measure exothermic peaks during free-radical polymerization. Fit data to the Arrhenius equation to calculate activation energy (Ea) and rate constants .
Q. What advanced techniques resolve copolymer composition heterogeneity when polymerizing hydroxyhexyl methacrylate with vinyl acetate?
Advanced Research Question
Combine NMR spectroscopy (quantify monomer incorporation ratios via integration of vinyl acetate’s acetyl peak at δ 2.0 ppm) and pyrolysis-GC-MS to identify comonomer sequences. Dynamic mechanical analysis (DMA) can correlate composition with glass transition temperature (Tg) shifts; hydroxyhexyl methacrylate-rich copolymers exhibit lower Tg due to side-chain plasticization .
Q. What key physicochemical properties must be measured for accurate material profiling?
Basic Research Question
- LogP : Use reverse-phase HPLC to determine hydrophobicity (predicted logP ~6.4 for analogous esters) .
- Density and viscosity : Measure via oscillating U-tube densitometer and rotational viscometry (expected density: ~1.11 g/cm³) .
- Thermal stability : Conduct TGA under nitrogen; decomposition typically initiates at 200–250°C for methacrylate esters .
Q. How should researchers address contradictions in reported carcinogenicity or toxicity data?
Advanced Research Question
Cross-reference regulatory databases (e.g., IARC, NTP) and conduct in vitro assays (Ames test for mutagenicity, MTT assay for cytotoxicity). For conflicting classifications (e.g., IARC vs. ACGIH), prioritize studies with validated exposure models (e.g., OECD TG 429 for skin sensitization). Document batch-specific impurities (e.g., residual monomers via HPLC) that may influence toxicity .
Q. What strategies optimize reaction conditions for controlled radical polymerization of hydroxyhexyl methacrylate?
Advanced Research Question
Implement RAFT polymerization using chain-transfer agents (e.g., cumyl dithiobenzoate) to achieve narrow PDI (<1.2). Monitor monomer conversion via ¹H NMR (disappearance of vinyl protons at δ 5.5–6.1 ppm). Adjust solvent polarity (e.g., toluene vs. DMF) to control propagation rates .
Q. How can structural purity and isomerism be confirmed in synthesized hydroxyhexyl methacrylate?
Basic Research Question
Use chiral HPLC with polysaccharide-based columns to separate enantiomers. For geometric isomers (e.g., E/Z), analyze via UV-Vis spectroscopy (λmax shifts due to conjugation differences) . X-ray crystallography may resolve ambiguities in stereochemistry if crystallizable derivatives are available.
Q. What computational methods predict structure-property relationships in hydroxyhexyl methacrylate copolymers?
Advanced Research Question
Apply molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to model chain packing and Tg. Validate predictions against experimental DMA data. DFT calculations (B3LYP/6-31G*) can correlate ester side-chain length with hydrophobicity and reactivity .
Q. What methodologies assess environmental persistence and ecotoxicity of hydroxyhexyl methacrylate derivatives?
Advanced Research Question
Conduct OECD 301F biodegradability tests in activated sludge. Measure half-life in water via LC-MS/MS. For ecotoxicity, use Daphnia magna acute toxicity assays (48h EC50) and algae growth inhibition tests (OECD 201). Monitor hydrolysis products (e.g., methacrylic acid) using ion chromatography .
Properties
IUPAC Name |
6-hydroxyhexyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(2)10(12)13-8-6-4-3-5-7-11/h11H,1,3-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOFBPRPOAWWPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926969 | |
Record name | 6-Hydroxyhexyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13092-57-4 | |
Record name | 6-Hydroxyhexyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13092-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxyhexyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 2-methyl-, 6-hydroxyhexyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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